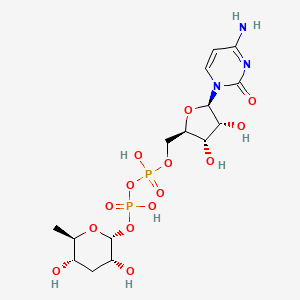
CDP-3,6-dideoxy-alpha-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-3,6-dideoxy-alpha-D-glucose is a CDP-3,6-dideoxy-D-glucose in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of a this compound(2-).
Applications De Recherche Scientifique
Biosynthesis of Polysaccharides
Role in Capsular Polysaccharides
CDP-3,6-dideoxy-alpha-D-glucose serves as a precursor for the biosynthesis of capsular polysaccharides in bacteria. These polysaccharides play crucial roles in bacterial virulence and immune evasion. For instance, research has elucidated the biosynthetic pathway for cytidine diphosphate-6-D-glucitol, which is essential for the formation of capsular structures in certain pathogenic bacteria .
Case Study: Bacterial Pathogenesis
In a study published by the American Society for Microbiology, researchers demonstrated that manipulating the levels of this compound can affect the virulence of bacteria such as Neisseria meningitidis. By inhibiting the enzymes involved in its biosynthesis, they were able to reduce capsule formation and subsequently lower virulence .
Enzyme Substrate Specificity
Expanding Enzyme Repertoire
The compound is also utilized in studies aimed at expanding the enzyme repertoire for sugar nucleotide epimerization. This process is vital for generating diverse monosaccharide building blocks necessary for cellular biosynthesis. Researchers have developed methods to synthesize this compound using chemoenzymatic approaches, demonstrating its utility as a substrate for various epimerases .
Case Study: Enzyme Characterization
A notable study characterized an epimerase that acts on this compound, revealing insights into its substrate specificity and kinetic properties. This research highlights the importance of this compound in understanding enzyme mechanisms and developing biocatalysts for synthetic applications .
Potential Therapeutic Applications
Antimicrobial Activity
There is emerging interest in the therapeutic potential of compounds derived from this compound. Research indicates that manipulating sugar nucleotide pathways can lead to the development of novel antimicrobial agents. By targeting the biosynthetic pathways that utilize this compound, scientists aim to create inhibitors that could disrupt bacterial cell wall synthesis .
Case Study: Drug Development
A study explored the synthesis of analogs based on this compound for their antimicrobial properties. The results showed promise in developing new treatments against antibiotic-resistant strains of bacteria by interfering with their polysaccharide biosynthesis pathways .
Data Tables
Propriétés
Formule moléculaire |
C15H25N3O14P2 |
|---|---|
Poids moléculaire |
533.32 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
JHEDABDMLBOYRG-VZRUIPTFSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















